molecular formula C18H19N7O4S B10949757 ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10949757
M. Wt: 429.5 g/mol
InChI Key: CKKCCWNTECEYOB-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves the cyclization of suitable intermediates, often using reagents such as phosphorus oxychloride (POCl3) and ammonium acetate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, base catalysts like sodium hydroxide (NaOH)

    Cyclization: Phosphorus oxychloride (POCl3), ammonium acetate

Major Products Formed

    Reduction: Amino derivatives

    Substitution: Amide or ester derivatives

    Cyclization: Polycyclic compounds

Scientific Research Applications

Ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: The core structure without the ethyl ester and pyrazole substituents.

    Ethyl 2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate: A similar compound without the nitro group.

Uniqueness

Ethyl 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N7O4S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C18H19N7O4S/c1-6-29-18(26)14-8(2)12-16-20-15(22-23(16)7-19-17(12)30-14)11(5)24-10(4)13(25(27)28)9(3)21-24/h7,11H,6H2,1-5H3

InChI Key

CKKCCWNTECEYOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C(C)N4C(=C(C(=N4)C)[N+](=O)[O-])C)C

Origin of Product

United States

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